2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
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Description
2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C18H18N4O4S3 and its molecular weight is 450.55. The purity is usually 95%.
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Biological Activity
The compound 2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a thiazolidinone ring and various functional groups that contribute to its biological activity. Its IUPAC name is reflective of its complex structure which includes:
- A thiazolidinone moiety
- Dimethoxyphenyl group
- Thiadiazole group
Antimicrobial Activity
Research indicates that compounds similar to this structure exhibit significant antimicrobial properties. For instance:
- Thiazolidinone derivatives have shown effectiveness against various bacterial strains such as E. coli, S. aureus, and C. albicans .
- In a study comparing several thiazolidinone derivatives, certain compounds demonstrated superior antibacterial and antifungal activities compared to standard antibiotics like ciprofloxacin and fluconazole .
Compound | Bacterial Strain | Activity Level |
---|---|---|
am1 | E. coli | Effective |
am2 | S. aureus | Effective |
am10 | C. albicans | Superior |
Anticancer Activity
The compound's structural features suggest potential anticancer activity. Thiazolidinones have been studied for their ability to inhibit cancer cell proliferation through various mechanisms:
- PPAR-gamma Activation : Thiazolidinone derivatives can activate PPAR-gamma, leading to improved insulin sensitivity and potential anti-cancer effects .
- Inhibition of Tumor Growth : Some studies have indicated that similar compounds can inhibit tumor growth in vitro and in vivo models .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways critical for microbial growth or cancer cell proliferation.
- Receptor Modulation : The interaction with PPAR receptors may enhance its therapeutic effects against metabolic disorders and cancer.
Case Studies
- Antimicrobial Testing : A series of thiazolidinone compounds were tested against standard bacterial strains. Results showed that some derivatives exhibited a minimum inhibitory concentration (MIC) lower than standard antibiotics, indicating strong antibacterial properties .
- Anticancer Studies : In vitro studies demonstrated that certain thiazolidinone derivatives induced apoptosis in cancer cell lines, suggesting a promising avenue for cancer therapy development .
Properties
IUPAC Name |
2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S3/c1-4-15-20-21-17(29-15)19-14(23)9-22-16(24)13(28-18(22)27)8-10-5-6-11(25-2)12(7-10)26-3/h5-8H,4,9H2,1-3H3,(H,19,21,23)/b13-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTAAGMXQXGELF-JYRVWZFOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CN2C(=O)C(=CC3=CC(=C(C=C3)OC)OC)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NN=C(S1)NC(=O)CN2C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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